2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
Overview
Description
2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate is a heterocyclic compound that features a pyridine ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine and triazole derivatives.
Scientific Research Applications
2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its use in the development of new materials with unique electronic and optical properties.
Catalysis: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of metal complexes that can catalyze various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share the sulfur-containing heterocyclic structure and exhibit similar biological activities.
Thiazoles: Thiazoles have a sulfur and nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate is unique due to its combination of a pyridine ring, a triazole ring, and a sulfanyl group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-oxido-2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-18-8-2-1-3-12(18)20-9-11-15-13(17-16-11)10-4-6-14-7-5-10/h1-8H,9H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFJYIETDGBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC2=NC(=NN2)C3=CC=NC=C3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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